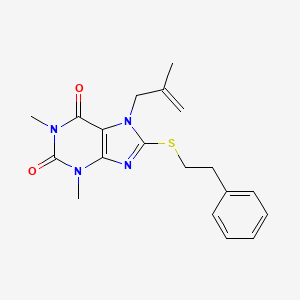

4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester” is a type of ester. Esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the organophosphonates were obtained based on developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .Molecular Structure Analysis

The molecular structure of esters is characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’). The specific structure of “this compound” would depend on the specific arrangement of these functional groups and the nature of the R groups attached to the ether group .Chemical Reactions Analysis

Esters, including “this compound”, can undergo a variety of chemical reactions. One such reaction is hydrolysis, which is the breaking of the ester bond by water. This reaction can be catalyzed by either an acid or a base . In acidic hydrolysis, the products are a carboxylic acid and an alcohol . In basic hydrolysis, the products are a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, which makes their boiling points intermediate between the nonpolar alkanes and the alcohols . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Scientific Research Applications

Organic Synthesis and Chemical Properties

- Piperidine Derivatives Synthesis: Piperidine derivatives, closely related to the queried compound, have been synthesized from serine, showcasing routes to optically pure piperidines with potential for broad applicability in organic synthesis (Acharya & Clive, 2010).

- Aminocarbonylation Reactions: Ester-functionalized piperidines have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, indicating their role in constructing complex molecules (Takács et al., 2014).

Medicinal Chemistry and Drug Design

- Anticancer Agents: A study demonstrated the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as anticancer agents, showcasing the potential therapeutic applications of such derivatives (Rehman et al., 2018).

- GABA Transporter Efficacy Determination: The synthesis of a tritium-labeled piperidinecarboxylic acid derivative aimed at determining the efficacy of potential GABA transporter substances demonstrates the compound's utility in neurochemical research (Schirrmacher et al., 2000).

Materials Science and Engineering

- Polymerization Studies: Research into the polymerization rates and calcium-binding properties of phosphorus-containing 1,6-dienes, which share functional group similarity with the queried compound, provides insights into their application in materials science, especially for dental applications (Albayrak et al., 2007).

Synthesis and Application of Derivatives

- Esters Preparation via Quaternary Phosphonium Salts: A study demonstrated the preparation of carboxylic and phosphoric acid esters, including those similar to the queried compound, showcasing a methodological approach to synthesizing ester derivatives (Mitsunobu & Yamada, 1967).

Mechanism of Action

Safety and Hazards

While specific safety data for “4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester” is not available, general precautions for handling esters should be followed. These include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

Research into the synthesis and potential applications of esters, including those similar to “4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester”, is ongoing. For instance, several newly synthesized organophosphonates were tested as potential antimicrobial drugs . These compounds showed high selectivity and activity against certain bacterial strains, suggesting they may have potential as new substitutes for commonly used antibiotics .

properties

IUPAC Name |

ethyl 4-diethoxyphosphorylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24NO5P/c1-4-16-12(14)13-9-7-11(8-10-13)19(15,17-5-2)18-6-3/h11H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDSLWVFIHWGMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)P(=O)(OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216870-24-5 |

Source

|

| Record name | 216870-24-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

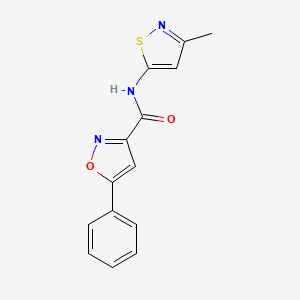

![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2674205.png)